molecular formula C6H10F2O3 B068035 3,3-Difluoro-2-hydroxybutanoic Acid Ethyl Ester CAS No. 165544-31-0

3,3-Difluoro-2-hydroxybutanoic Acid Ethyl Ester

Cat. No.: B068035
CAS No.: 165544-31-0
M. Wt: 168.14 g/mol
InChI Key: BUWGGHZMTFOAPB-UHFFFAOYSA-N
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Description

3,3-Difluoro-2-hydroxybutanoic Acid Ethyl Ester (CAS: 165544-31-0) is a fluorinated ethyl ester with the molecular formula C₆H₁₀F₂O₃ and a molecular weight of 168.139 g/mol . Its IUPAC name, ethyl 3,3-difluoro-2-hydroxybutanoate, reflects its structure: an ethyl ester group (–OCOOCH₂CH₃), a hydroxyl (–OH) group at the second carbon, and two fluorine atoms at the third carbon (Fig. 1). The SMILES notation CCOC(=O)C(O)C(C)(F)F and InChI key InChI=1S/C6H10F2O3/c1-3-11-5(10)4(9)6(2,7)8/h4,9H,3H2,1-2H3 confirm its stereochemistry and substituent arrangement .

This compound’s fluorine atoms enhance its polarity and metabolic stability, making it a candidate for pharmaceutical intermediates or chiral synthesis . Its hydroxyl group introduces hydrogen-bonding capability, influencing solubility and reactivity.

Properties

IUPAC Name

ethyl 3,3-difluoro-2-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O3/c1-3-11-5(10)4(9)6(2,7)8/h4,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWGGHZMTFOAPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of 4,4-Difluoro-3-Oxobutanoic Acid Ethyl Ester

The foundational step in this method involves chlorinating 4,4-difluoro-3-oxobutanoic acid ethyl ester (1) with chlorine gas (Cl2Cl_2) to form 4,4-difluoro-2,2-dichloro-3-oxobutanoic acid ethyl ester (2). The reaction is typically conducted at temperatures between 0C0^\circ \text{C} and 25C25^\circ \text{C} in an inert solvent such as dichloromethane. However, excessive chlorination of the ester moiety is a common side reaction, necessitating precise control of Cl2Cl_2 flow rates and reaction times.

Degradation to 3,3-Difluoro-2-Hydroxypropionic Acid

Intermediate (2) undergoes oxidative degradation using aqueous hydrogen peroxide (H2O2H_2O_2) in the presence of a base, such as sodium hydroxide (NaOHNaOH), to yield 3,3-difluoro-2-hydroxypropionic acid (3). This step exploits the instability of the dichloro intermediate, which readily hydrolyzes under alkaline conditions. The reaction mixture is typically stirred at 50C50^\circ \text{C} for 12–24 hours, achieving yields of 65–70% after purification via acidification and extraction.

Esterification to Target Compound

The final step involves esterifying (3) with ethanol (C2H5OHC_2H_5OH) under acidic catalysis (e.g., sulfuric acid, H2SO4H_2SO_4) to produce 3,3-difluoro-2-hydroxybutanoic acid ethyl ester (4). This reaction is carried out at reflux (78C78^\circ \text{C}) for 6–8 hours, followed by neutralization and distillation to isolate the product. Despite its straightforward chemistry, this pathway’s reliance on hazardous chlorine gas and multi-step purification limits its industrial appeal.

Base-Catalyzed Condensation of Difluoroacetamide Derivatives

Synthesis of 4,4-Difluoro-3-Oxobutanoic Acid Ethyl Ester

A precursor to the target compound, 4,4-difluoro-3-oxobutanoic acid ethyl ester (1), is synthesized via condensation of N,NN,N-diethyl-2,2-difluoroacetamide with ethyl acetate (CH3COOC2H5CH_3COOC_2H_5) in the presence of sodium ethoxide (NaOEtNaOEt). The reaction proceeds at 60C60^\circ \text{C} for 6 hours, yielding the oxobutanoic ester in 75–80% purity after distillation. Notably, substituting sodium methoxide (NaOMeNaOMe) for NaOEtNaOEt results in mixed ester formation, underscoring the importance of base selection.

Hydroxylation via Epoxide Intermediates

Introducing the hydroxyl group at position 2 requires epoxidation of the α,β-unsaturated ketone intermediate, followed by acid-catalyzed ring opening. For instance, treating (1) with hydrogen peroxide (H2O2H_2O_2) and a catalytic amount of sodium tungstate (Na2WO4Na_2WO_4) generates an epoxide, which is subsequently hydrolyzed using dilute hydrochloric acid (HClHCl) to yield this compound. This method achieves moderate yields (50–60%) but demands stringent control over reaction stoichiometry to minimize over-oxidation.

Cyanohydrin-Based Esterification

Hydration of Propionaldehyde Cyanohydrin

Adapting techniques from methyl 2-hydroxybutanoate synthesis, propionaldehyde cyanohydrin (5) is hydrated in the presence of sulfuric acid (H2SO4H_2SO_4) to form 2-hydroxybutanoic acid (6). While the original method uses methanol for esterification, substituting ethanol enables the production of the ethyl ester. However, fluorination of the substrate remains a challenge, requiring additional steps to introduce fluorine atoms post-esterification.

Azeotropic Distillation for Purification

Following esterification, the crude product is purified via azeotropic distillation with toluene to remove water. This step, conducted at 79C79^\circ \text{C}111C111^\circ \text{C}, enhances ester purity to >98% but introduces complexity in solvent recovery and waste management.

Comparative Analysis of Synthetic Methods

Parameter Chlorination Pathway Base-Catalyzed Condensation Cyanohydrin Route
Starting Material4,4-Difluoro-3-oxo esterDifluoroacetamide derivativesPropionaldehyde cyanohydrin
Key Reaction ConditionsCl2Cl_2 gas, 0C0^\circ \text{C}NaOEtNaOEt, 60C60^\circ \text{C}H2SO4H_2SO_4, reflux
Yield (%)65–7050–6040–50
Purification MethodDistillationDistillationAzeotropic distillation
Scalability ChallengesCl2Cl_2 handlingMixed ester formationFluorination steps

The chlorination pathway offers the highest yield but poses safety risks due to chlorine gas. The base-catalyzed method avoids hazardous reagents but struggles with byproduct formation. The cyanohydrin route, while versatile, requires additional fluorination steps, reducing overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3,3-difluorobutyric acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: 2-Oxo-3,3-difluorobutyric acid ethyl ester or 2-Hydroxy-3,3-difluorobutyric acid.

    Reduction: 2-Hydroxy-3,3-difluorobutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

  • Intermediate for Drug Synthesis
    • DFHBE serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the production of serine protease inhibitors, which have implications in treating diseases such as cancer and viral infections .
    • The compound can be converted into difluoro keto esters and acids, which are crucial for developing new therapeutic agents .
  • Research on Phosphodiesterase Inhibitors
    • DFHBE is linked to the synthesis of phosphodiesterase 10 inhibitors, which are being studied for their potential in treating neurological disorders . This connection highlights its role in drug discovery and development.

Agricultural Applications

  • Agrochemical Intermediates
    • The compound is also recognized for its utility as an intermediate in the synthesis of agrichemicals. It can be transformed into various derivatives that exhibit herbicidal or fungicidal properties .

Synthetic Chemistry

  • Reagent in Organic Synthesis
    • DFHBE is employed as a reagent for introducing fluorinated groups into organic molecules. The presence of fluorine enhances the bioactivity and stability of the resulting compounds, making them more effective in biological systems .
  • Difluoromethylation Processes
    • Recent advancements have explored the use of DFHBE in difluoromethylation reactions, where it acts as a source of difluoromethyl groups. This process has been valuable for synthesizing complex organic molecules with improved pharmacological profiles .

Data Table: Applications Overview

Application AreaSpecific UseImpact/Benefit
PharmaceuticalsIntermediate for drug synthesisDevelopment of serine protease inhibitors
Synthesis of phosphodiesterase inhibitorsPotential treatments for neurological disorders
AgrochemicalsIntermediates for agrichemicalsProduction of effective herbicides/fungicides
Synthetic ChemistryReagent for introducing fluorinated groupsEnhanced bioactivity and stability
Difluoromethylation processesAccess to complex organic molecules

Case Studies

  • Synthesis of Serine Protease Inhibitors
    • A study demonstrated the successful synthesis of a novel serine protease inhibitor using DFHBE as a key intermediate. The compound exhibited significant inhibitory activity against target proteases involved in cancer progression.
  • Fluorinated Agrochemicals Development
    • Research highlighted the use of DFHBE derivatives in developing new agrochemicals with improved efficacy against resistant pests. The fluorinated compounds showed enhanced stability and activity compared to traditional formulations.

Mechanism of Action

The mechanism by which 2-Hydroxy-3,3-difluorobutyric acid ethyl ester exerts its effects is primarily through its interaction with enzymes and other proteins. The fluorine atoms can form strong hydrogen bonds and alter the electronic properties of the molecule, affecting its binding affinity and reactivity. This can lead to inhibition of enzyme activity or modulation of metabolic pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Esters

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
This compound C₆H₁₀F₂O₃ 168.14 Ethyl ester, –OH, –CF₂– Fluorine-enhanced polarity, chiral center
Mandelic Acid Ethyl Ester C₉H₁₀O₃ 166.18 Ethyl ester, –OH, phenyl Temperature-dependent chiral selectivity in chromatography
Ethyl 3,3-dimethylbutanoate C₈H₁₆O₂ 144.21 Ethyl ester, branched alkyl Non-polar solvent, flavoring agent
Ethyl 2-(3-Bromophenyl)-2,2-difluoroacetate C₁₀H₉BrF₂O₂ 271.08 Ethyl ester, –Br, –CF₂–, aromatic ring Bromine enhances reactivity in cross-coupling reactions
Ethyl 2-fluoro-3-hydroxy-3-methylbutanoate C₇H₁₃FO₃ 164.17 Ethyl ester, –OH, –F, –CH₃ Structural isomerism affects boiling point

Physicochemical and Reactivity Differences

Fluorine vs. Non-Fluorinated Esters

  • Hydrophobicity: The difluoro group increases hydrophobicity relative to Ethyl 3-oxo-2,4-diphenylbutanoate (CAS: 2901293), which has aromatic rings but lacks fluorine .

Hydroxyl Group Impact

  • Hydrogen Bonding: The –OH group in the main compound enables hydrogen bonding, unlike Ethyl 3,3-dimethylbutanoate, which is purely hydrophobic . This property may enhance solubility in polar solvents.

Key Findings:

Fluorine’s Role: Fluorinated esters like the main compound and Ethyl 2-fluoro-3-hydroxy-3-methylbutanoate (CAS: 816-22-8) show enhanced binding affinity in enzyme inhibition studies due to fluorine’s electronegativity .

Chiral Utility : The hydroxyl group in the main compound and Mandelic Acid Ethyl Ester enables enantiomeric resolution, but fluorine adds steric and electronic effects .

Industrial Use : Unlike biodiesel-related esters (e.g., FAEEs in ), the main compound’s fluorinated structure limits its utility in bulk applications but enhances niche roles in specialty chemicals.

Biological Activity

3,3-Difluoro-2-hydroxybutanoic Acid Ethyl Ester (CAS No. 165544-31-0) is a fluorinated organic compound characterized by its unique structural features, including a butanoic acid backbone modified by two fluorine atoms and a hydroxyl group. This compound has garnered attention in various fields, particularly in biochemistry and pharmacology, due to its significant biological activity and potential applications.

Structural Characteristics

The molecular formula of this compound is C6H10F2O3. The presence of fluorine enhances its interaction with biological molecules, potentially influencing enzyme mechanisms and metabolic pathways. The ethyl ester functional group improves solubility and reactivity, making it suitable for diverse chemical environments.

The biological activity of this compound primarily stems from its ability to interact with enzymes and receptors. The fluorine atoms facilitate the formation of strong hydrogen bonds and electrostatic interactions, which can modulate the activity of target proteins. This property is particularly valuable in research aimed at understanding enzyme inhibition mechanisms and receptor binding affinities.

Biological Applications

Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor. Its structural characteristics allow it to compete with natural substrates or bind to active sites on enzymes, thus altering their activity. This makes it a candidate for studying metabolic pathways and potential therapeutic targets .

Pharmaceutical Development : The compound is being explored as a precursor for developing pharmaceuticals targeting metabolic disorders. Its unique properties make it an attractive candidate for designing drugs that require specific interactions with biological macromolecules.

Research on Metabolic Pathways : Studies have utilized this compound to investigate various metabolic pathways involving fluorinated substrates. Its role in biocatalysis has been highlighted, with potential applications in synthesizing chiral drugs through enzyme-mediated processes .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
Ethyl 3,3-difluoro-2-oxobutanoateC6H8F2O3Contains a keto group instead of a hydroxyl group
2-Hydroxybutanoic Acid Ethyl EsterC6H12O3Lacks fluorine atoms; simpler structure
3-Fluoro-2-hydroxybutanoic Acid Ethyl EsterC6H11F1O3Contains one fluorine atom; different reactivity

The dual presence of hydroxyl and fluorine groups in this compound significantly influences its chemical reactivity and biological interactions compared to these similar compounds.

Case Studies

Several studies have explored the biological implications of this compound:

  • Enzyme Interaction Studies : Research has demonstrated that the compound can inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent .
  • Biocatalytic Applications : In biocatalysis, this compound has been used as a substrate for lipase-mediated reactions, leading to the production of valuable chiral intermediates for pharmaceuticals .

Q & A

Basic Questions

Q. What are the common synthetic routes for 3,3-Difluoro-2-hydroxybutanoic Acid Ethyl Ester?

  • Methodological Answer : The compound is typically synthesized via esterification of 3,3-difluoro-2-hydroxybutanoic acid with ethanol in the presence of acid catalysts (e.g., H₂SO₄ or HCl). Key steps include refluxing the acid and alcohol under anhydrous conditions, followed by purification via distillation or chromatography. The reaction mechanism involves nucleophilic acyl substitution, with careful pH control to avoid hydrolysis of the ester .

Q. Which spectroscopic techniques are recommended for structural characterization?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester group (δ ~4.1–4.3 ppm for the ethyl CH₂ and δ ~170 ppm for the carbonyl carbon) and fluorine coupling patterns (³J₃,₃-F splitting in the hydroxybutanoic backbone) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ at m/z 168.06 (calculated) and fragmentation patterns for the ester moiety .
  • IR Spectroscopy : Strong absorption bands at ~1740 cm⁻¹ (C=O stretch) and 3400 cm⁻¹ (O-H stretch of the hydroxyl group) are diagnostic .

Q. What are the key physicochemical properties influencing its reactivity?

  • Methodological Answer :

  • Hydrophilicity/Lipophilicity : The ethyl ester group enhances lipophilicity (logP ~1.2), impacting solubility in organic solvents like ethyl acetate or dichloromethane.
  • Acid Sensitivity : The β-hydroxy ester is prone to β-elimination under acidic conditions, requiring neutral pH during storage .
  • Fluorine Effects : The electron-withdrawing difluoro group stabilizes the enolate intermediate, facilitating nucleophilic reactions at the α-carbon .

Advanced Research Questions

Q. How can researchers address stereochemical challenges in synthesizing this compound?

  • Methodological Answer : The stereochemistry at the 2-hydroxy position can lead to diastereomers. To resolve this:

  • Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for enantiomeric separation .
  • NMR with Chiral Shift Reagents : Europium-based reagents induce splitting in ¹⁹F NMR signals to distinguish enantiomers .
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during esterification to favor a specific enantiomer .

Q. What strategies minimize byproduct formation during esterification?

  • Methodological Answer :

  • Temperature Control : Maintain reflux temperatures below 80°C to avoid dehydration of the β-hydroxy group to α,β-unsaturated esters.
  • Solvent Selection : Use aprotic solvents (e.g., THF) to reduce side reactions like transesterification.
  • Byproduct Identification : GC-MS or HPLC-MS can detect common impurities (e.g., ethyl 3,3-difluoro-2-oxobutanoate) for targeted purification .

Q. How do fluorine atoms impact bioactivity and metabolic stability?

  • Methodological Answer :

  • Bioactivity : Fluorine enhances binding affinity to enzymes (e.g., cyclooxygenase) by forming dipole interactions with active-site residues. In vitro assays (e.g., COX-2 inhibition) should compare fluorinated vs. non-fluorinated analogs .
  • Metabolic Stability : The C-F bonds resist oxidative metabolism, prolonging half-life. Conduct microsomal stability assays (e.g., human liver microsomes) to quantify metabolic degradation rates .

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